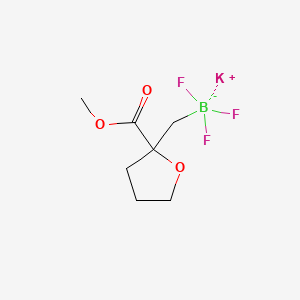
Potassium trifluoro((2-(methoxycarbonyl)tetrahydrofuran-2-yl)methyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide is a specialized organoboron compound. It is part of the broader class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide typically involves the reaction of the corresponding boronic acid or ester with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require mild temperatures and can be carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
Potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various boronic acids, esters, and other boron-containing compounds, which are valuable intermediates in organic synthesis .
科学的研究の応用
Potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide has a wide range of scientific research applications:
作用機序
The mechanism by which potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide exerts its effects involves the formation of stable boron-carbon bonds. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. This process involves the transfer of the trifluoroborate group to the palladium catalyst, followed by reductive elimination to form the final product .
類似化合物との比較
Similar Compounds
Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide: Similar in structure but with a different substituent on the aromatic ring.
Potassium 2-methoxyphenyltrifluoroborate: Another trifluoroborate compound with a methoxy group on the phenyl ring.
Uniqueness
Potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide is unique due to its specific structure, which provides distinct reactivity and stability compared to other trifluoroborate compounds. Its oxolan-2-ylmethyl group offers unique steric and electronic properties, making it particularly useful in specific synthetic applications .
特性
分子式 |
C7H11BF3KO3 |
|---|---|
分子量 |
250.07 g/mol |
IUPAC名 |
potassium;trifluoro-[(2-methoxycarbonyloxolan-2-yl)methyl]boranuide |
InChI |
InChI=1S/C7H11BF3O3.K/c1-13-6(12)7(3-2-4-14-7)5-8(9,10)11;/h2-5H2,1H3;/q-1;+1 |
InChIキー |
QGTXRFVBEPQGEG-UHFFFAOYSA-N |
正規SMILES |
[B-](CC1(CCCO1)C(=O)OC)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B13497728.png)
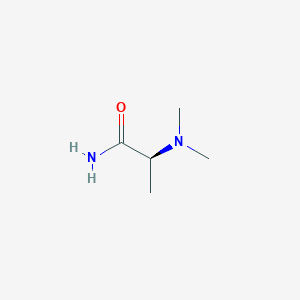

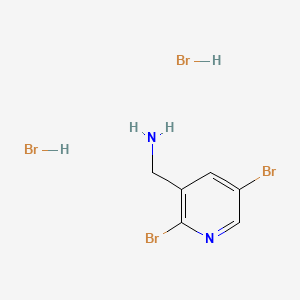
![2-[3-(Benzyloxy)azetidin-1-yl]acetic acid](/img/structure/B13497741.png)

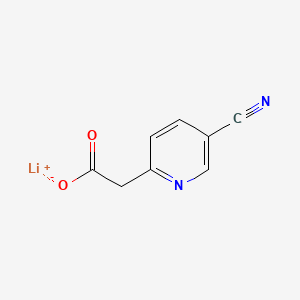
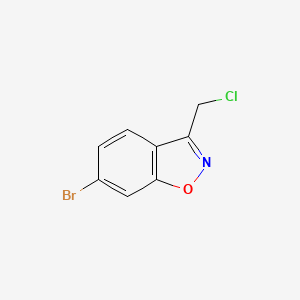
![1-[3-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13497768.png)
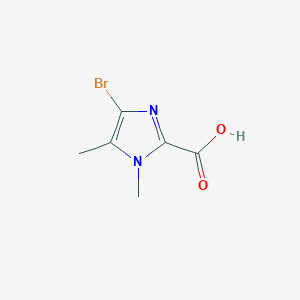
![2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate](/img/structure/B13497775.png)
![1-Phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13497776.png)
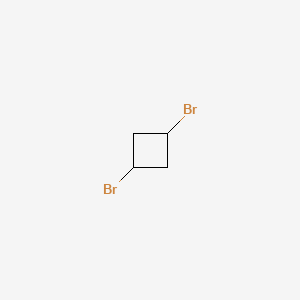
![6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13497799.png)
